molecular formula C28H32N2O4 B2836745 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 449765-35-9

6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2836745
CAS No.: 449765-35-9
M. Wt: 460.574
InChI Key: UJRCZWROTVQLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

6,7-Dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. The following sections detail the biological activity of this compound based on available research findings.

The molecular formula of this compound is C25H34N2O4. Its structure includes a tetrahydroisoquinoline core with methoxy and phenyl groups that may influence its biological activity.

Research indicates that compounds within the tetrahydroisoquinoline class can interact with various biological targets, including neurotransmitter systems and enzyme pathways. The specific mechanisms for this compound may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activities, which are crucial for regulating cellular functions such as proliferation and apoptosis .
  • Interaction with Transport Proteins : Studies on related tetrahydroisoquinolines suggest that they can affect P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), impacting drug transport across cell membranes .

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have been documented in various models:

  • Neurotransmitter Modulation : These compounds may enhance norepinephrine release and modulate dopamine pathways, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study focused on a related compound demonstrated significant cytotoxicity against breast cancer cells. The compound induced apoptosis via the mitochondrial pathway and was effective in overcoming drug resistance mechanisms .

Case Study 2: Neuroprotective Properties

In animal models of neurodegeneration, administration of tetrahydroisoquinoline derivatives resulted in improved cognitive function and reduced neuronal loss. This suggests a protective role against oxidative stress and excitotoxicity .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveEnhances neurotransmitter release
Protein Kinase ModulationInhibits specific protein kinases

Properties

IUPAC Name

6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-19(2)20-10-12-23(13-11-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)14-15-30(25)28(31)29-22-8-6-5-7-9-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCZWROTVQLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.